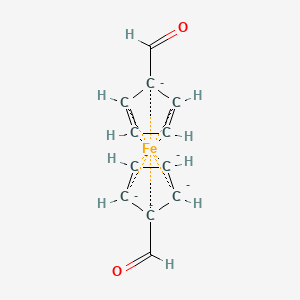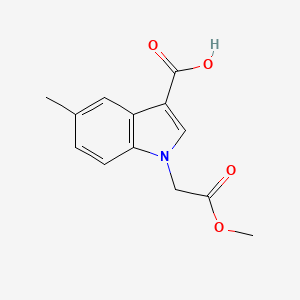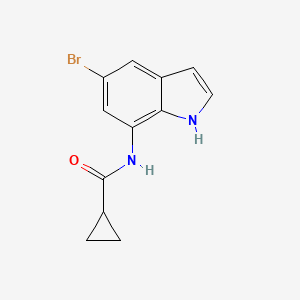
Cyclopenta-2,4-diene-1-carbaldehyde;cyclopentanecarbaldehyde;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of ferrocene, where two formyl groups are attached to the cyclopentadienyl rings. This compound is known for its unique red color and is used in various chemical applications due to its stability and reactivity.
Vorbereitungsmethoden
1,1’-Ferrocenedicarboxaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of ferrocene with n-butyllithium and tetramethylethylenediamine (TMEDA) in hexane, followed by the addition of N-formylpiperidine . The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified through column chromatography.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,1’-Ferrocenedicarboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to convert the aldehyde groups to alcohols.
Substitution: The formyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various solvents like dichloromethane and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-Ferrocenedicarboxaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1’-Ferrocenedicarboxaldehyde involves its ability to undergo redox reactions. The iron center in the ferrocene moiety can switch between different oxidation states, which is crucial for its reactivity and applications. The compound can interact with various molecular targets and pathways, depending on the specific application. For example, in biosensors, it can facilitate electron transfer processes, enhancing the sensitivity and specificity of the sensor .
Vergleich Mit ähnlichen Verbindungen
1,1’-Ferrocenedicarboxaldehyde can be compared with other ferrocene derivatives such as:
Ferrocenecarboxaldehyde: This compound has only one formyl group attached to the cyclopentadienyl ring, making it less reactive compared to 1,1’-Ferrocenedicarboxaldehyde.
Ferrocenemethanol: This derivative has a hydroxymethyl group instead of a formyl group, which alters its reactivity and applications.
Acetylferrocene: This compound has an acetyl group attached to the cyclopentadienyl ring, providing different chemical properties and uses.
The uniqueness of 1,1’-Ferrocenedicarboxaldehyde lies in its two formyl groups, which enhance its reactivity and make it a versatile building block for various chemical syntheses and applications.
Eigenschaften
Molekularformel |
C12H10FeO2-6 |
|---|---|
Molekulargewicht |
242.05 g/mol |
IUPAC-Name |
cyclopenta-2,4-diene-1-carbaldehyde;cyclopentanecarbaldehyde;iron |
InChI |
InChI=1S/2C6H5O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5H;/q-5;-1; |
InChI-Schlüssel |
BQVSNJUFUQCMBV-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1[CH-][CH-][C-]([CH-]1)C=O.C1=C[C-](C=C1)C=O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B13887572.png)









![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)


